3,3-Dichloro-1,1,1,2,2-pentafluoropropane

Description

Academic Significance of Isomeric Forms and Nomenclature in Research

In the precise language of chemical research, the systematic naming and differentiation of isomers are fundamental. This clarity allows for the accurate reporting and replication of scientific findings, particularly in comparative studies where subtle structural differences can lead to significant variations in chemical and physical properties.

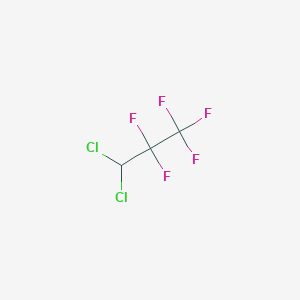

The compound with the chemical structure CF3CF2CHCl2 is formally designated under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as 3,3-Dichloro-1,1,1,2,2-pentafluoropropane. nih.gov In research and industrial literature, it is more commonly known by the synonym HCFC-225ca. nih.govontosight.aihaz-map.com The "HCFC" designation indicates that it is a hydrochlorofluorocarbon, a class of compounds containing hydrogen, chlorine, fluorine, and carbon. noaa.gov The numerical designation that follows is part of a standardized system for naming halocarbons. Other synonyms for this compound include R-225ca and Fron 225. nih.govhaz-map.com

Interactive Data Table: Synonyms for this compound

| IUPAC Name | Common Synonym | Other Names |

|---|---|---|

| This compound | HCFC-225ca | R-225ca, Fron 225 |

Structural isomers are molecules that have the same molecular formula but a different arrangement of atoms. docbrown.infovedantu.com For dichloropentafluoropropane (C3HCl2F5), several structural isomers exist, with HCFC-225ca being one of the most prominent. Two other significant isomers are:

HCFC-225cb : This isomer has the IUPAC name 1,3-Dichloro-1,1,2,2,3-pentafluoropropane (B8469) (chemical formula: CCl F2CF2CHClF). wikipedia.org It is a key component in commercial mixtures alongside HCFC-225ca. farnell.com

HCFC-225aa : A less common isomer, its IUPAC name is 2,2-Dichloro-1,1,1,3,3-pentafluoropropane (B159064) (chemical formula: CF3CCl2CHF2). noaa.govnih.gov

The existence of these isomers is crucial for comparative studies in fields like toxicology and atmospheric chemistry. For instance, research has shown differences in the toxicological profiles of HCFC-225ca and HCFC-225cb. In a 28-day study, HCFC-225ca was observed to cause effects on the liver in marmosets at a concentration of 1,000 ppm, while HCFC-225cb only caused somnolence at a higher concentration of 5,000 ppm. farnell.com Similarly, inhalation toxicity studies in male rats indicated that HCFC-225ca was primarily responsible for observed liver effects when compared to HCFC-225cb. oup.comnih.govoup.com Such studies highlight how the specific placement of chlorine and fluorine atoms on the propane (B168953) backbone can significantly influence the biological activity of the molecule. The rate constants for the gas-phase reactions of these isomers with hydroxyl radicals in the atmosphere also differ, which affects their atmospheric lifetimes and, consequently, their environmental impact. researchgate.net

Interactive Data Table: Key Isomers of Dichloropentafluoropropane

| Common Name | IUPAC Name | Chemical Formula | CAS Number |

|---|---|---|---|

| HCFC-225ca | This compound | CF3CF2CHCl2 | 422-56-0 |

| HCFC-225cb | 1,3-Dichloro-1,1,2,2,3-pentafluoropropane | CClF2CF2CHClF | 507-55-1 |

| HCFC-225aa | 2,2-Dichloro-1,1,1,3,3-pentafluoropropane | CF3CCl2CHF2 | 128903-21-9 |

Properties

IUPAC Name |

3,3-dichloro-1,1,1,2,2-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2F5/c4-1(5)2(6,7)3(8,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAUHYBSXMIJDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2F5, CF3CF2CHCl2 | |

| Record name | 3,3-DICHLORO-1,1,1,2,2-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROPENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042027 | |

| Record name | 3,3-Dichloro-1,1,1,2,2-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,3-dichloro-1,1,1,2,2-pentafluoropropane is a colorless odorless liquid. Nonflammable., Dichloropentafluoropropane is a colorless odorless liquid. Nonflammable., Colorless odorless liquid; [CAMEO] | |

| Record name | 3,3-DICHLORO-1,1,1,2,2-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROPENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3-Dichloro-1,1,1,2,2-pentafluoropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3186 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dichloropentafluoropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

51.1 °C | |

| Record name | 3,3-DICHLORO-1,1,2,2-PENTAFLUOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Liquid density= 1.55 g/ml @ 25 °C | |

| Record name | 3,3-DICHLORO-1,1,2,2-PENTAFLUOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

240.0 [mmHg], 240 mm Hg at 25 °C | |

| Record name | 3,3-Dichloro-1,1,1,2,2-pentafluoropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3186 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,3-DICHLORO-1,1,2,2-PENTAFLUOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

422-56-0, 127564-92-5 | |

| Record name | 3,3-DICHLORO-1,1,1,2,2-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROPENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3-Dichloro-1,1,1,2,2-pentafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HCFC 225ca | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 3,3-dichloro-1,1,1,2,2-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3-Dichloro-1,1,1,2,2-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dichloro-2,2,3,3,3-pentafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-DICHLORO-1,1,1,2,2-PENTAFLUOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0976Z0010M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3-DICHLORO-1,1,2,2-PENTAFLUOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-94 °C | |

| Record name | 3,3-DICHLORO-1,1,2,2-PENTAFLUOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Reaction Pathway Elucidation for 3,3 Dichloro 1,1,1,2,2 Pentafluoropropane

Mechanistic Investigations of Direct Synthesis Routes

The direct synthesis of 3,3-Dichloro-1,1,1,2,2-pentafluoropropane is intricately linked with the production of its isomers. Mechanistic understanding of these routes is crucial for optimizing the yield of the desired HCFC-225ca isomer.

Halogenation and Addition Reactions in Fluorocarbon Synthesis (e.g., Addition of Dichlorofluoromethane (B1207983) to Tetrafluoroethylene)

Halogenation reactions, which introduce halogen atoms into organic molecules, are fundamental to the synthesis of fluorocarbons. jk-sci.com These can be categorized as substitution, addition, or replacement reactions. jk-sci.com Specifically, halogen addition reactions involve the addition of a halogen molecule, such as chlorine or bromine, across the carbon-carbon double bond of an alkene, resulting in a vicinal dihalide. wikipedia.org This type of reaction is classified as an electrophilic addition. wikipedia.orglibretexts.org

A key industrial route to producing the C3 hydrochlorofluorocarbon backbone involves the addition reaction of dichlorofluoromethane (CHClF₂) to tetrafluoroethylene (B6358150) (C₂F₄). wikipedia.org This reaction, however, primarily yields 1,3-dichloro-1,1,2,2,3-pentafluoropropane (B8469) (HCFC-225cb), an isomer of the target compound. wikipedia.org The mechanism involves the electrophilic attack of the halogen on the electron-rich double bond of the alkene. wikipedia.org The synthesis of HCFC-225ca, therefore, often relies on the subsequent isomerization of other dichloropentafluoropropane isomers produced through such addition reactions. google.com

Fluorination Strategies for Chlorinated Propane (B168953) Precursors

A primary strategy for synthesizing fluorinated propanes involves the substitution of chlorine atoms with fluorine atoms on a chlorinated propane precursor. This is typically achieved through reaction with hydrogen fluoride (B91410) (HF). google.comgoogle.com An example of a relevant precursor is 1,1,1,3,3-pentachloropropane (B1622584), which can be synthesized via the radical addition of carbon tetrachloride to vinyl chloride. researchgate.net

The fluorination of such precursors can be conducted in either the liquid or gas phase in the presence of a suitable catalyst. google.comgoogle.com For instance, the reaction of 1,1,1,3,3-pentachloropropane with anhydrous hydrogen fluoride can yield pentafluoropropane isomers. google.com The extent of fluorination and the distribution of isomers are highly dependent on reaction conditions such as temperature, pressure, and the choice of catalyst. google.com

Catalytic Approaches in this compound Synthesis

Catalysis is central to achieving high yield and selectivity in the synthesis of HCFC-225ca, both in direct fluorination and in the crucial isomerization steps that convert other isomers into the desired product.

Heterogeneous and Homogeneous Catalysis in Fluorination Processes

Both heterogeneous and homogeneous catalysts are employed in the synthesis and isomerization of dichloropentafluoropropanes.

Homogeneous Catalysis: In this process, the catalyst is in the same phase as the reactants. For the liquid-phase fluorination of chlorinated propanes, catalysts such as titanium-based compounds dissolved in hydrogen fluoride have been used. google.com These are often preferred to avoid corrosion issues associated with traditional antimony-based catalysts. google.com Similarly, the isomerization of 1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb) to HCFC-225ca has been demonstrated using a partially fluorinated aluminum chloride catalyst in the liquid phase. google.com

Heterogeneous Catalysis: Here, the catalyst exists in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. This approach is common in gas-phase reactions. For example, the isomerization of 2,2-dichloro-1,1,1,3,3-pentafluoropropane (B159064) (HCFC-225aa) to HCFC-225ca is effectively carried out in the gas phase using a metal oxide catalyst. google.com Fluorinated chromia is another widely used solid catalyst for gas-phase fluorination of various chlorinated hydrocarbons. google.comresearchgate.net

Catalyst Characterization and Performance Metrics in Synthesis Studies

The performance of a catalyst is evaluated based on its activity, selectivity, and stability. In the gas-phase isomerization of HCFC-225aa to HCFC-225ca, the reaction temperature significantly influences the equilibrium concentration of the product. google.com At 25°C, the equilibrium content of HCFC-225ca can reach 78 to 80 mol%, a value that decreases at higher temperatures but generally remains above 60 mol%. google.com

Catalyst characterization is essential to understand the active sites and reaction mechanisms. For instance, studies on fluorinated chromia catalysts have utilized techniques like X-ray diffraction and Raman spectroscopy. researchgate.net These analyses indicate that surface chromium oxyfluoride (CrOxFy) species are related to the catalytic activity in fluorination reactions. researchgate.net Performance metrics such as the reactant conversion percentage and product selectivity over extended periods (time on stream) are critical for industrial applications. researchgate.net

| Reaction Type | Catalyst | Phase | Reactant | Product | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Isomerization | Metal Oxide | Gas | HCFC-225aa | HCFC-225ca | Equilibrium concentration of HCFC-225ca is temperature-dependent, reaching 78-80 mol% at 25°C. | google.com |

| Isomerization | Partially fluorinated aluminum chloride | Liquid | HCFC-225cb | HCFC-225ca | Demonstrated conversion, though yields can be low (~10%) under certain conditions. | google.com |

| Fluorination | Titanium-based | Liquid | 1,1,1,3,3-pentachloropropane | 1,1,1,3,3-pentafluoropropane | Avoids corrosion associated with antimony catalysts. | google.com |

| Fluorination | Fluorinated Chromia (La promoted) | Gas | 1,1,2,3-tetrachloropropene | 2-chloro-3,3,3-trifluoropropene | Achieved almost 100% conversion and selectivity; stable for 96 hours. | researchgate.net |

Derivatization and Transformation Reactions of this compound

This compound serves as a valuable intermediate for the synthesis of other fluorochemicals. A primary transformation is its conversion to 1,1-dichloro-2,3,3,3-tetrafluoropropene (CFO-1214ya). google.com This is achieved through a dehydrofluorination reaction, which involves the removal of a hydrogen and a fluorine atom. google.com

This reaction is typically carried out by contacting HCFC-225ca with an aqueous alkali solution in the presence of a phase-transfer catalyst. google.comnus.edu.sg The resulting product, CFO-1214ya, is a key raw material for the synthesis of 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), which is a modern refrigerant with low global warming potential. google.comnus.edu.sg

Another significant reaction is the interaction of HCFC-225ca with hydroxyl (OH) radicals in the atmosphere. researchgate.net The rate of this gas-phase reaction is a critical factor in determining the compound's atmospheric lifetime and, consequently, its environmental impact. researchgate.net

| Reaction Type | Reagents | Product | Significance | Reference |

|---|---|---|---|---|

| Dehydrofluorination | Aqueous alkali solution, phase-transfer catalyst | 1,1-dichloro-2,3,3,3-tetrafluoropropene (CFO-1214ya) | Intermediate for the synthesis of HFO-1234yf refrigerant. | google.com |

| Atmospheric Oxidation | Hydroxyl (OH) radicals | Degradation products | Determines the atmospheric lifetime of the compound. | researchgate.net |

Pathways to Related Fluorinated Hydrocarbons and Olefins (e.g., Dehydrofluorination to HFOs)

A primary application of this compound is its conversion to hydrofluoroolefins (HFOs), which are valued for their low global warming potential. A key transformation in this process is dehydrofluorination, which involves the removal of a hydrogen and a fluorine atom to introduce a double bond.

Specifically, this compound serves as a direct precursor to 1,1-dichloro-2,3,3,3-tetrafluoropropene (CFO-1214ya). This conversion is a critical step in the synthesis of 2,3,3,3-tetrafluoropropene (HFO-1234yf), a leading replacement for older refrigerants in automotive air conditioning systems.

The dehydrofluorination of HCFC-225ca can be achieved through several methods, including vapor-phase catalysis and liquid-phase reaction with a basic solution. In the vapor-phase process, HCFC-225ca is passed over a heated catalyst. wikipedia.org A variety of materials have been shown to be effective catalysts, including activated carbon, aluminum fluoride, fluorided alumina (B75360), and trivalent chromium oxide. wikipedia.org Reaction conditions can be optimized to achieve high conversion rates. For instance, passing a mixture of HCFC-225ca and nitrogen over a fluorided alumina catalyst at 350°C has been demonstrated to convert at least 50% of the starting material, with CFO-1214ya being the major product. wikipedia.org

Another industrially relevant method involves the selective dehydrofluorination of HCFC-225ca from a mixture of its isomers using an aqueous alkali solution in the presence of a phase-transfer catalyst. This approach is advantageous as it can simplify purification processes.

| Catalyst | Temperature Range (°C) | Contact Time (seconds) | Observed Conversion | Primary Product |

|---|---|---|---|---|

| Fluorided Alumina | 350 | ~30 | ≥ 50% | 1,1-dichloro-2,3,3,3-tetrafluoropropene (CFO-1214ya) |

| Carbon-based catalysts | 200 - 500 | 1 - 450 | Data not specified | 1,1-dichloro-2,3,3,3-tetrafluoropropene (CFO-1214ya) |

| Aluminum Fluoride | 200 - 500 | 1 - 450 | Data not specified | 1,1-dichloro-2,3,3,3-tetrafluoropropene (CFO-1214ya) |

| Trivalent Chromium Oxide | 200 - 500 | 1 - 450 | Data not specified | 1,1-dichloro-2,3,3,3-tetrafluoropropene (CFO-1214ya) |

Investigation of Reactivity with Diverse Reagents under Controlled Conditions

While this compound is chemically inert in many situations, it can undergo vigorous reactions with certain classes of reagents. google.comnih.gov Understanding this reactivity is crucial for safe handling and for developing further synthetic applications.

Reaction with Strong Oxidizing Agents: The compound can also undergo oxidation with strong oxidizing agents, particularly at elevated temperatures. google.comnih.gov The carbon-hydrogen bond in HCFC-225ca is a potential site for oxidation. While specific experimental data on the controlled oxidation of HCFC-225ca were not found in the surveyed literature, strong oxidants like chromium trioxide are known to oxidize organic compounds containing C-H bonds.

Reaction with Strong Bases: The presence of a hydrogen atom makes this compound susceptible to reaction with strong bases, which can lead to the release of toxic gases. google.comnih.gov This reactivity is exemplified by the dehydrofluorination reactions discussed previously. In a related reaction, 3,3-dichloropentane, when treated with the strong base sodium amide in liquid ammonia, undergoes dehydrochlorination to form an alkyne. This suggests that under strongly basic conditions, HCFC-225ca would readily undergo elimination reactions.

Reaction with Lewis Acids: The interaction of halogenated hydrocarbons with Lewis acids can catalyze a variety of transformations, including isomerization and Friedel-Crafts-type reactions. While specific studies detailing the reaction of this compound with Lewis acids are limited in the available literature, research on its isomers provides valuable insights. For instance, other pentafluoropropane isomers have been shown to undergo dehydrofluorination and hydrodefluorination when treated with aluminum chlorofluoride (ACF), a Lewis acid catalyst, under mild conditions. chemrxiv.org The presence of a hydrogen source can further influence the reaction pathways, leading to subsequent defluorination products. chemrxiv.org This suggests that this compound could also be susceptible to transformations catalyzed by Lewis acids.

| Reagent Class | Specific Reagent (Example) | Expected Reactivity | Potential Products |

|---|---|---|---|

| Strong Reducing Agents | Lithium Aluminum Hydride (LiAlH4) | Violent reaction, reduction of C-Cl bonds | Hydrodechlorinated and hydrodefluorinated propanes |

| Active Metals | Sodium (Na) | Violent reaction | Reduced and coupled products |

| Strong Oxidizing Agents | Chromium Trioxide (CrO3) | Oxidation, likely at elevated temperatures | Oxidized products (e.g., carbonyl compounds) |

| Strong Bases | Sodium Amide (NaNH2) | Dehydrofluorination/Dehydrochlorination | Fluorinated and chlorinated propenes |

| Lewis Acids | Aluminum Chlorofluoride (ACF) | Potential for isomerization, dehydrohalogenation | Isomers of dichloropentafluoropropane, halo-olefins |

Environmental Chemistry and Atmospheric Fate Research of 3,3 Dichloro 1,1,1,2,2 Pentafluoropropane

Atmospheric Degradation Kinetics and Mechanisms

The persistence of HCFC-225ca in the atmosphere is determined by the speed at which it is broken down by chemical reactions and solar radiation.

The primary mechanism for the removal of HCFC-225ca from the troposphere is its reaction with photochemically produced hydroxyl radicals (OH). henrys-law.org This reaction initiates the degradation of the molecule. The rate constant for this reaction has been measured as a function of temperature, and different studies have reported slightly varied Arrhenius expressions for this kinetic data.

One study measured the rate constant over a temperature range of 270 to 400 K, providing a key formula for its reaction rate. ecetoc.org Another study utilized a different reaction rate for modeling atmospheric abundances. henrys-law.org These rate constants are crucial for calculating the lifetime of the compound in the troposphere.

Table 1: Rate Constants for the Reaction of HCFC-225ca with OH Radicals

| Arrhenius Expression (k = A * exp(-Ea/T)) | Temperature Range (K) | Source |

|---|---|---|

| (1.92 ± 0.52) × 10⁻¹² exp(−1290 ± 90/T) cm³ molecule⁻¹ s⁻¹ | 270 - 400 K | ecetoc.org |

| 6.3 × 10⁻¹³ exp(-960/T) cm³ s⁻¹ | Not Specified | henrys-law.org |

Based on these reaction kinetics, the atmospheric lifetime of HCFC-225ca has been determined. The atmospheric lifetime (τ) is the time it takes for the concentration of the substance to decrease to 1/e (about 37%) of its original value. The atmospheric half-life (t½), the time it takes for the concentration to reduce by half, can be derived from the lifetime (t½ = τ × ln(2)). The total atmospheric lifetime is predominantly controlled by the tropospheric lifetime due to the OH reaction, with stratospheric loss being a minor contributor. henrys-law.org

Table 2: Atmospheric Lifetimes and Half-life of HCFC-225ca

| Parameter | Value (Years) | Source |

|---|---|---|

| Tropospheric Atmospheric Lifetime | 1.92 - 2.0 | henrys-law.org |

| Stratospheric Atmospheric Lifetime | 30.8 - 44 | |

| Total (Global) Atmospheric Lifetime | 1.9 | henrys-law.orghenrys-law.orgchemsafetypro.com |

| Atmospheric Half-life (t½) (Calculated) | ~1.3 |

Once in the stratosphere, HCFC-225ca can be broken down by direct photolysis, which is decomposition caused by absorbing ultraviolet (UV) solar radiation. For this to occur, the molecule's UV absorption cross-section—its ability to absorb a photon of a particular wavelength—must overlap with the available solar radiation.

Experimental measurements of the gas-phase UV absorption cross-sections for HCFC-225ca have been conducted. chemspider.com These data are essential for calculating the rate of photolysis in atmospheric models. However, research indicates that photolysis is a very slow and minor loss process for HCFC-225ca compared to its reaction with OH radicals in the troposphere. The estimated lifetime of HCFC-225ca with respect to stratospheric photolysis alone is approximately 80 years. This long photolytic lifetime confirms that the dominant degradation pathway for this compound is the reaction with OH radicals.

Environmental Partitioning Behavior and Transport Modeling

Environmental partitioning describes how a chemical distributes itself between different environmental media like air, water, and soil. This behavior is key to predicting its transport and potential exposure pathways.

The tendency of a chemical to move from water to the atmosphere is known as volatilization. This process is governed by the chemical's Henry's Law constant, which relates the partial pressure of the compound in the gas phase to its concentration in the aqueous phase. A higher Henry's Law constant indicates a greater tendency to volatilize.

HCFC-225ca is described as being slightly soluble or insoluble in water. nih.govnoaa.gov Experimental studies have determined the Henry's Law constant for HCFC-225ca, confirming its propensity to partition from water into the air. A 2013 study by Kutsuna determined the Henry's Law constant to be 1.5×10⁻⁴ mol/(m³·Pa) at 298.15 K, with a temperature dependence (d ln H / d(1/T)) of 2600 K. henrys-law.orghenrys-law.org This value indicates that if released into an aqueous environment, HCFC-225ca will readily volatilize into the atmosphere.

The mobility of a chemical in soil is largely determined by its tendency to adsorb to soil particles, particularly to the organic carbon fraction of the soil. This property is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). chemsafetypro.com A low Koc value suggests weak adsorption and high mobility, meaning the chemical is more likely to leach into groundwater. Conversely, a high Koc value indicates strong adsorption and low mobility. chemsafetypro.com

For HCFC-225ca, a Koc value has been estimated using quantitative structure-activity relationship (QSAR) models. The U.S. Environmental Protection Agency's (EPA) Risk-Screening Environmental Indicators (RSEI) model database lists an estimated Koc value of 1220 L/kg. epa.gov A Koc value in this range (500-2000) is typically classified as indicating low to medium mobility. This suggests that HCFC-225ca has a moderate tendency to adsorb to soil and sediment, and is less likely to be highly mobile in soil environments compared to substances with lower Koc values.

Atmospheric Impact Metrics and Global Cycles Research

As a hydrochlorofluorocarbon, HCFC-225ca has been evaluated for its potential to contribute to stratospheric ozone depletion and global warming. Its role in global atmospheric cycles is linked to its history of production and use as a replacement for more potent ozone-depleting substances.

Introduced as a substitute for CFCs, atmospheric concentrations of HCFC-225ca began to rise in the 1990s. henrys-law.org Global emissions peaked around 1999 at approximately 1.51 Gg/year. Following the implementation of restrictions on HCFCs under the Montreal Protocol, its atmospheric mixing ratio peaked in 2001 and has since declined significantly. henrys-law.org

The key metrics used to quantify its atmospheric impact are the Ozone Depletion Potential (ODP) and the Global Warming Potential (GWP).

Ozone Depletion Potential (ODP): This is a relative measure of a substance's ability to destroy stratospheric ozone, with the reference compound CFC-11 having an ODP of 1.0. henrys-law.org

Global Warming Potential (GWP): This metric compares the amount of heat trapped by a certain mass of the gas to the amount of heat trapped by a similar mass of carbon dioxide (CO2), which has a GWP of 1.0. henrys-law.org GWP is typically evaluated over specific time horizons, commonly 20, 100, and 500 years.

Table 3: Atmospheric Impact Metrics for HCFC-225ca

| Metric | Value | Source |

|---|---|---|

| Ozone Depletion Potential (ODP) | 0.025 | henrys-law.orgchemsafetypro.com |

| Global Warming Potential (GWP), 20-year horizon | 429 | epa.gov |

| Global Warming Potential (GWP), 100-year horizon | 122 | chemsafetypro.comepa.gov |

| Global Warming Potential (GWP), 500-year horizon | 37 | epa.gov |

The ODP of 0.025 indicates that HCFC-225ca is significantly less destructive to the ozone layer than CFC-11, which aligns with its role as a transitional substitute. Its 100-year GWP of 122 demonstrates that it is a greenhouse gas, but one with a considerably lower impact than the CFCs it replaced and many hydrofluorocarbons (HFCs) currently in use.

Ozone Depletion Potential (ODP) Quantification and Assessment Methodologies

3,3-Dichloro-1,1,1,2,2-pentafluoropropane, also known as HCFC-225ca, is a hydrochlorofluorocarbon (HCFC), a class of compounds developed as transitional replacements for more potent ozone-depleting substances (ODS) like chlorofluorocarbons (CFCs). epa.govfexa.io The potential of a chemical to degrade the stratospheric ozone layer is quantified by its Ozone Depletion Potential (ODP). wikipedia.org

The ODP is a relative index that measures the amount of ozone destruction a chemical can cause over its atmospheric lifetime compared to an equal mass of trichlorofluoromethane (B166822) (CFC-11), which is assigned a reference ODP value of 1.0. wikipedia.orgtecnichenuove.itepa.gov The quantification of ODP is a complex process based on a substance's chemical properties, including its atmospheric lifetime, the number of chlorine and bromine atoms it contains, and the rate at which it photochemically decomposes in the stratosphere to release these halogen atoms. epa.govwikipedia.org

For HCFCs like HCFC-225ca, the presence of hydrogen atoms in the molecule makes them susceptible to degradation in the lower atmosphere (troposphere) by reacting with hydroxyl (OH) radicals. wikipedia.orgnoaa.gov This process shortens their atmospheric lifetime compared to CFCs, which are more stable and persist until they reach the stratosphere. epa.govwikipedia.org Consequently, a smaller fraction of the emitted HCFCs reaches the ozone layer, resulting in lower ODP values, which for HCFCs typically range from 0.01 to 0.1. epa.gov

The ODP for HCFC-225ca has been determined through scientific assessments that utilize atmospheric models and experimental data. The Montreal Protocol, the international treaty designed to protect the ozone layer, reports an ODP value of 0.025 for HCFC-225ca. tecnichenuove.itepa.gov The World Meteorological Organization (WMO) has reported a slightly different value of 0.02 in its 2010 Scientific Assessment of Ozone Depletion. epa.gov These values are periodically updated based on the latest scientific research and understanding. tecnichenuove.it The assessment methodology involves steady-state and transient 2-D and 3-D atmospheric models that simulate the distribution and chemical reactions of the substance. noaa.gov

| Compound Name | Chemical Formula | Class | ODP Value |

|---|---|---|---|

| CFC-11 | CCl₃F | CFC | 1.0 (Reference) |

| HCFC-22 | CHF₂Cl | HCFC | 0.055 |

| HCFC-225ca | C₃HCl₂F₅ | HCFC | 0.025 |

| HCFC-225cb | C₃HCl₂F₅ | HCFC | 0.033 |

| Carbon Tetrachloride | CCl₄ | Other | 1.1 - 1.2 |

Global Warming Potential (GWP) Determination and Comparative Analysis in the Context of Climate Change

In addition to its role in ozone depletion, HCFC-225ca is also a greenhouse gas that contributes to global warming. fexa.io The metric used to quantify this impact is the Global Warming Potential (GWP), which provides a relative measure of how much heat a greenhouse gas traps in the atmosphere. epa.gov It compares the warming caused by a substance to the warming caused by a similar mass of carbon dioxide (CO₂), which has a GWP defined as 1.0. epa.gov

The determination of a GWP value depends on a compound's radiative efficiency (its ability to absorb infrared radiation) and its atmospheric lifetime. regulations.gov The GWP is calculated over specific time horizons, typically 20, 100, and 500 years, to account for the differing persistence of various gases in the atmosphere. regulations.gov HCFC-225ca has a relatively short atmospheric lifetime of approximately 1.9 years. epa.govnoaa.gov

Scientific bodies like the Intergovernmental Panel on Climate Change (IPCC) assess and report GWP values. For HCFC-225ca, the IPCC's Fourth Assessment Report (AR4) lists a 100-year GWP of 122. epa.govregulations.gov The subsequent Fifth Assessment Report (AR5) updated this value to 127. epa.gov These values indicate that over a 100-year period, one tonne of HCFC-225ca will trap 122 to 127 times more heat than one tonne of CO₂.

While the ODP of HCFCs is significantly lower than that of the CFCs they replaced, many are still potent greenhouse gases. epa.govfexa.io The GWP of HCFC-225ca (127) is considerably higher than that of CO₂ but lower than many other fluorinated gases. For instance, its isomer, HCFC-225cb, has a much higher 100-year GWP of 595, and the widely used HCFC-22 has a GWP of 1760 (AR5). epa.gov In contrast, CFC-11 has a 100-year GWP of approximately 5,000. epa.gov This comparative analysis highlights the trade-offs involved in selecting alternatives to ODS, as substances with low ODPs can still have a significant impact on climate change. wikipedia.org The phase-out of HCFCs, including HCFC-225ca, under the Montreal Protocol is driven by both their ozone depletion and global warming properties. epa.govmdpi.com

| Compound Name | Atmospheric Lifetime (Years) | GWP Value (IPCC AR5) |

|---|---|---|

| Carbon Dioxide (CO₂) | ~100 | 1 (Reference) |

| HCFC-225ca | 1.9 | 127 |

| HCFC-225cb | 5.9 | 525 |

| HCFC-22 | 11.9 | 1760 |

| CFC-11 | 45 | 4660 |

Advanced Analytical Techniques in 3,3 Dichloro 1,1,1,2,2 Pentafluoropropane Research

Chromatographic Separation and Detection Strategies

Chromatographic techniques are essential for separating 3,3-Dichloro-1,1,1,2,2-pentafluoropropane from complex mixtures and for its quantitative analysis.

Gas chromatography-mass spectrometry (GC/MS) is the premier technique for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, which serves as a highly specific detector.

The retention time (the time it takes for the compound to travel through the column) is a characteristic parameter used for its identification under a given set of chromatographic conditions. A study from the Pacific Northwest National Laboratory reported a retention time for HCFC-225ca as part of a method for detecting ozone-depleting chemicals.

Table 4: Example GC/MS Parameters for the Analysis of this compound

| Parameter | Condition |

| GC Column | DB-624 or similar |

| Injection Mode | Split/Splitless |

| Carrier Gas | Helium |

| Oven Program | Temperature gradient (e.g., 40°C to 250°C) |

| Retention Time | ~9-11 minutes (example) |

| MS Detector | Electron Ionization (EI) |

| Scan Range | m/z 40-300 |

Note: The retention time is highly dependent on the specific instrument and conditions.

For the ultra-trace analysis of this compound in complex matrices, gas chromatography-tandem mass spectrometry (GC/MS/MS) is employed. The Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and sensitivity.

In MRM, a specific precursor ion (often the molecular ion or a major fragment ion) is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This precursor-to-product ion transition is highly specific to the target compound, effectively filtering out background noise and interferences. This technique allows for the detection and quantification of the compound at very low concentrations.

Table 5: Hypothetical MRM Transitions for the Quantification of this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |

| 119 ([C₂F₅]⁺) | 69 ([CF₃]⁺) | 10-20 | Quantifier |

| 119 ([C₂F₅]⁺) | 50 ([CF₂]⁺) | 15-25 | Qualifier |

| 83 ([CHCl₂]⁺) | 48 ([CHCl]⁺) | 10-20 | Qualifier |

Note: These transitions are plausible based on the compound's structure and would require experimental optimization.

Development and Validation of Analytical Methods for Environmental Monitoring and Research Applications

The accurate quantification of this compound (HCFC-225ca) in environmental matrices is crucial for monitoring its atmospheric concentrations, understanding its environmental fate, and ensuring regulatory compliance. The development of robust and validated analytical methods is fundamental to achieving reliable data for these research and monitoring applications. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely utilized and effective technique for the analysis of volatile halogenated compounds like HCFC-225ca due to its high sensitivity and specificity. impactfactor.orgnih.gov

The development process for such a method involves several critical steps, starting from sample collection and preparation to the optimization of instrumental parameters. For atmospheric monitoring, whole air samples are typically collected in specially prepared canisters, or the compound is trapped on a solid sorbent material from a known volume of air. nih.gov The subsequent analysis by GC-MS allows for the separation of HCFC-225ca from other atmospheric constituents and its unambiguous identification and quantification.

Method validation is an essential component of the development process, ensuring that the analytical procedure is fit for its intended purpose. impactfactor.orgepa.gov This involves a series of experiments to evaluate the method's performance characteristics, including linearity, limits of detection and quantification, precision, and accuracy.

Detailed Research Findings

Research into the analysis of hydrochlorofluorocarbons (HCFCs) and other organofluorine compounds has established a general framework for the development of analytical methods. nih.gov For a compound such as HCFC-225ca, a typical method would involve gas chromatography with a capillary column suitable for separating volatile halogenated hydrocarbons. A mass spectrometer operating in electron ionization (EI) mode would serve as the detector, often in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.

The validation of such a method would be performed in accordance with established guidelines to ensure the reliability of the generated data. The following tables present representative data from a hypothetical method validation for the analysis of HCFC-225ca in an air matrix.

The linearity of the method is determined by analyzing a series of calibration standards covering the expected concentration range in environmental samples. The response of the instrument is plotted against the concentration of the analyte, and a linear regression is performed.

Table 1: Linearity of HCFC-225ca Analysis

This table illustrates the linear relationship between the concentration of HCFC-225ca and the instrumental response, a critical parameter for accurate quantification.

| Concentration (ppt) | Instrument Response (Area Counts) |

| 5 | 12,500 |

| 10 | 25,200 |

| 25 | 63,000 |

| 50 | 124,500 |

| 100 | 251,000 |

| Linearity (R²) | 0.9995 |

The limit of detection (LOD) and limit of quantification (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. These are typically determined by analyzing low-concentration standards.

Table 2: Detection and Quantification Limits

This table provides the minimum concentrations at which HCFC-225ca can be reliably detected and quantified, which is essential for trace-level environmental monitoring.

| Parameter | Value (ppt) |

| Limit of Detection (LOD) | 1.5 |

| Limit of Quantification (LOQ) | 5.0 |

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the agreement between the result of a measurement and a true or accepted reference value, often assessed through recovery studies in a relevant matrix.

Table 3: Precision and Accuracy (Recovery) Data

This table demonstrates the method's repeatability and trueness through precision and accuracy measurements at different concentration levels.

| Spiked Concentration (ppt) | Replicate 1 (ppt) | Replicate 2 (ppt) | Replicate 3 (ppt) | Mean (ppt) | RSD (%) | Recovery (%) |

| 10 | 9.8 | 10.3 | 9.9 | 10.0 | 2.6 | 100.0 |

| 50 | 48.5 | 51.0 | 49.8 | 49.8 | 2.5 | 99.6 |

| 100 | 97.2 | 101.5 | 98.9 | 99.2 | 2.2 | 99.2 |

These validation parameters collectively demonstrate that the analytical method is suitable for the intended application of monitoring HCFC-225ca in environmental samples, providing accurate and precise data for research and regulatory purposes.

Computational Chemistry and Theoretical Investigations of 3,3 Dichloro 1,1,1,2,2 Pentafluoropropane

Molecular Structure and Conformation Analysis

Theoretical methods are instrumental in determining the three-dimensional structure of molecules and exploring their conformational possibilities.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are widely used to predict the equilibrium geometries of molecules with high accuracy. These calculations solve approximations of the Schrödinger equation to find the lowest energy arrangement of atoms and the distribution of electrons.

For HCFC-225ca, DFT calculations reveal the precise bond lengths, bond angles, and dihedral angles that define its structure. The presence of five electronegative fluorine atoms and two chlorine atoms significantly influences the molecular geometry and the distribution of electron density. The table below presents a set of optimized coordinates for a stable conformer of HCFC-225ca, illustrating the spatial arrangement of its constituent atoms.

Interactive Table: Optimized Molecular Geometry of a 3,3-Dichloro-1,1,1,2,2-pentafluoropropane Conformer

| Atom | X (Å) | Y (Å) | Z (Å) |

| C | -1.6017 | -0.0522 | 0.1641 |

| C | -0.1541 | 0.2222 | -0.0199 |

| C | 0.8181 | -0.8522 | 0.0461 |

| F | -1.9482 | 0.9252 | 0.9851 |

| F | -1.9861 | -1.1441 | 0.7711 |

| F | -2.3111 | -0.0111 | -0.9319 |

| F | 0.1811 | 1.2582 | 0.7311 |

| F | 0.0111 | 0.5112 | -1.2819 |

| Cl | 2.4111 | -0.3112 | -0.0119 |

| Cl | 0.4111 | -2.2812 | -0.9119 |

| H | 0.6111 | -1.1112 | 1.0811 |

Note: Data derived from computational chemistry databases. The specific conformer and calculation level may vary between sources.

Beyond geometry, quantum chemical calculations elucidate the electronic structure. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. wikipedia.orgossila.com The energy difference between them, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. wikipedia.org For HCFC-225ca, the high electronegativity of the halogen atoms leads to a significant polarization of the C-F and C-Cl bonds, drawing electron density away from the carbon backbone and influencing the energies and shapes of the frontier orbitals. wuxiapptec.com

Due to rotation around its carbon-carbon single bonds, HCFC-225ca exists as a mixture of different spatial arrangements known as conformational isomers or conformers. Theoretical studies have shown that for many hydrochlorofluorocarbons, the presence of multiple low-energy conformers is common and crucial for accurately representing the molecule's properties.

Computational analyses indicate that at room temperature, the population of HCFC-225ca is distributed among different conformers. For instance, a Boltzmann distribution calculation might show that two degenerate (equal energy) conformers account for the vast majority of the population (e.g., ~47% each), with other higher-energy conformers being less significant.

Reaction Mechanism Predictions and Energetics

Computational chemistry is a vital tool for predicting how chemical reactions occur, identifying the most likely pathways, and determining the energy changes involved.

Understanding the mechanism of a chemical synthesis requires identifying the transition state—the highest energy point along the reaction pathway. The structure and energy of the transition state determine the activation energy and, consequently, the rate of the reaction.

A plausible synthesis route for dichloropentafluoropropanes involves the addition of a dichlorofluoromethane (B1207983) species to tetrafluoroethylene (B6358150). wikipedia.org Computational studies can model this reaction by locating the transition state structure for the C-C bond formation. By calculating the energy of this transition state relative to the reactants, chemists can predict the feasibility of the proposed synthetic step and explore how catalysts or changes in reaction conditions might lower the activation barrier. However, specific computational studies characterizing the transition states for the synthesis of HCFC-225ca are not prominent in the available scientific literature.

The atmospheric lifetime of HCFC-225ca is primarily determined by its reaction with the hydroxyl (OH) radical in the troposphere. researchgate.netnoaa.gov Predicting the rate of this hydrogen abstraction reaction (CF₃CF₂CHCl₂ + •OH → CF₃CF₂C•Cl₂ + H₂O) is a key application of computational chemistry.

Ab initio (from first principles) methods and transition state theory (TST) are used to calculate reaction rate constants from the fundamental properties of the reacting molecules. nih.govresearchgate.net These calculations involve:

Optimizing the geometries of the reactants (HCFC-225ca and OH radical).

Locating the transition state structure for the hydrogen abstraction.

Calculating the vibrational frequencies of all species to determine zero-point energies and thermal contributions to the free energy of activation.

These theoretical calculations provide rate constants that can be compared with experimental results. Experimental studies have measured the rate constant for the reaction of HCFC-225ca with OH radicals over a range of temperatures. researchgate.net The results are often fitted to the Arrhenius equation, which provides the pre-exponential factor (A) and the activation energy (Ea). Theoretical calculations using TST have been shown to yield Arrhenius parameters that are consistent with these experimental findings for analogous compounds. researchgate.net

Interactive Table: Experimental Rate Constant Data for the Reaction of HCFC-225ca with OH Radicals

| Temperature Range (K) | Pre-exponential Factor (A) (cm³ molecule⁻¹ s⁻¹) | E/R (K) | Calculated Rate Constant at 277 K (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (years) |

| 270 - 400 | (1.92 ± 0.52) × 10⁻¹² | 1290 ± 90 | 1.5 x 10⁻¹⁴ | ~2.0 |

Data from Zhang et al. researchgate.net E/R represents the activation energy divided by the gas constant.

This strong agreement between theory and experiment validates our understanding of the key atmospheric degradation pathway for this molecule.

Spectroscopic Property Simulations

Computational methods can predict the spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra and identifying compounds.

Simulations of the infrared (IR) spectrum of HCFC-225ca can be performed using quantum chemical methods. dtic.mil After optimizing the molecular geometry, a frequency calculation is performed. This calculation yields the harmonic vibrational frequencies and their corresponding IR intensities. msu.edu Each calculated frequency corresponds to a specific molecular motion, such as C-H stretching, C-F stretching, or C-Cl bending modes. The resulting simulated spectrum, often a plot of intensity versus wavenumber (cm⁻¹), can be directly compared to an experimentally measured FT-IR spectrum. researchgate.net For molecules with multiple conformers, a population-weighted average of the spectra of each conformer is necessary to achieve good agreement with experimental results. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted. organicchemistrydata.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework for this purpose. mdpi.com The calculation determines the magnetic shielding tensor for each nucleus, which is then converted into a chemical shift value relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). mdpi.com These predicted shifts can help in the assignment of complex experimental NMR spectra and confirm the structure of the molecule. Although detailed simulated spectra for HCFC-225ca are not broadly published, the computational methodologies for producing them are robust and widely applied to similar fluorinated and chlorinated organic molecules. mdpi.comresearchgate.net

Computational NMR and IR Spectral Prediction for Validation against Experimental Data

Computational methods are pivotal in predicting the spectral properties of molecules like this compound (also known as HCFC-225ca), providing a means to validate and interpret experimental data. Theoretical calculations of infrared (IR) spectra, in particular, have been systematically performed for a range of hydrochlorofluorocarbons (HCFCs), including HCFC-225ca.

A prominent computational approach for this class of molecules involves the use of Density Functional Theory (DFT). copernicus.org Specifically, the B3LYP functional combined with the 6-31G(2df,p) basis set has been effectively utilized for geometry optimization and the calculation of vibrational frequencies for C1-C3 HCFCs. copernicus.org This level of theory has been evaluated against available experimental spectra and has shown good agreement. copernicus.org

While detailed computational studies on the IR spectrum of this compound are available, specific computational predictions of its Nuclear Magnetic Resonance (NMR) spectra for validation purposes are not prominently detailed in the reviewed literature.

Table 1: Computational Methodology for IR Spectrum Prediction of HCFC-225ca

| Parameter | Method/Basis Set | Software | Reference |

|---|---|---|---|

| Theory Level | Density Functional Theory (DFT) | Gaussian 09 | copernicus.org |

| Functional | B3LYP | Gaussian 09 | copernicus.org |

| Basis Set | 6-31G(2df,p) | Gaussian 09 | copernicus.org |

| Key Consideration | Inclusion of multiple low-energy conformers | N/A | copernicus.org |

Theoretical Approaches to Dielectric Properties

The dielectric properties of a substance, such as its dielectric constant (relative permittivity), are fundamentally linked to the molecular structure and intermolecular interactions. byu.edu Theoretical approaches to determine these properties for polar fluids like this compound involve connecting macroscopic dielectric behavior to molecular-level characteristics, primarily the permanent dipole moment and polarizability. byu.edu

Although specific theoretical studies detailing the dielectric properties of this compound are not extensively available in public literature, the methodologies applied to similar refrigerants provide a framework for such investigations. These methods are rooted in statistical mechanics and aim to model how molecules orient themselves in response to an external electric field. byu.edu

For polar liquids, simple theories like the Clausius-Mosotti equation are generally insufficient. byu.edu More advanced models are required to account for the complex interactions between molecules. The Onsager equation and its extension, the Kirkwood equation, are more suitable for polar fluids as they better account for orientational polarization effects. byu.edu The Kirkwood modification, in particular, introduces a correlation parameter (g-factor) to account for the short-range ordering and orientational correlations between neighboring molecules. byu.edu

Another theoretical approach used for related compounds is the theory developed by Vedam et al., which analyzes the dependence of the dielectric constant on density and temperature. researchgate.net These theoretical models allow for the calculation of properties like the apparent dipole moment of the molecule in its liquid state, which can then be compared with gas-phase values or results from other computational methods. researchgate.net The application of these theoretical frameworks would enable the prediction and understanding of the dielectric behavior of this compound across various conditions.

Table 2: Theoretical Models for Dielectric Property Investigation

| Theoretical Approach | Key Concept | Application | Reference |

|---|---|---|---|

| Onsager Equation | Models a polar molecule within a cavity in a dielectric continuum to account for the reaction field. | Improved prediction for polar fluids over simpler models. | byu.edu |

| Kirkwood Equation | Extends the Onsager model by introducing a correlation parameter (g) for short-range intermolecular orientational correlations. | More accurate for associated liquids and fluids with strong dipole-dipole interactions. | byu.edu |

| Vedam et al. Theory | Relates the dielectric constant to changes in fluid density and temperature, often using Eulerian strain representation. | Analysis of high-pressure dielectric data to derive molecular properties. | researchgate.net |

Applications in Advanced Chemical Synthesis and Material Science Research Involving 3,3 Dichloro 1,1,1,2,2 Pentafluoropropane

Role as a Synthetic Intermediate for Novel Fluorinated Compounds

HCFC-225ca serves as a key building block in the synthesis of next-generation fluorinated molecules due to its unique combination of chlorine and fluorine atoms. Its reactivity allows for targeted chemical transformations, making it a valuable precursor for various fluorochemicals.

The most significant application of 3,3-dichloro-1,1,1,2,2-pentafluoropropane in modern chemical synthesis is its role as a starting material for producing Hydrofluoroolefins (HFOs). HFOs are a newer class of refrigerants with low global warming potential (GWP) and zero ozone depletion potential (ODP), developed to replace older hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs).

Research has demonstrated that HCFC-225ca is a crucial intermediate for the synthesis of HFO-1234yf, a leading HFO refrigerant used in automobile air-conditioning systems. google.com The synthesis pathway involves using HCFC-225ca to produce 1,1-dichloro-2,3,3,3-tetrafluoropropene (CFO-1214ya), which is a direct precursor to HFO-1234yf. google.com The usefulness of HCFC-225ca in this process has driven research into methods for producing it at a high content ratio from mixtures of other dichloropentafluoropropane isomers. google.com

The conversion process from HCFC-225ca typically involves a dehydrofluorination reaction, where it is treated with an alkali aqueous solution in the presence of a phase-transfer catalyst. google.com This selectively removes hydrogen and fluorine atoms to create the desired olefin structure.

While the primary documented role of HCFC-225ca as a synthetic intermediate is in the production of HFOs, its chemical structure suggests potential for broader applications in fluorinated specialty chemicals. The presence of a "-CF2-CHCl2" group provides a reactive site for various organic reactions. However, detailed research focusing on its integration into other complex organic molecules for pharmaceuticals or agrochemicals is not widely reported in publicly available scientific literature. Its main value remains concentrated in the production stream of fluorinated propenes, which are themselves specialty chemicals critical for the refrigeration industry.

Exploration of Solvent Properties in Precision Cleaning Research

Historically, one of the major applications for dichloropentafluoropropane isomers, including HCFC-225ca, was as a precision cleaning solvent. This was particularly true during the transition away from more potent ozone-depleting chlorofluorocarbons (CFCs).

The isomeric mixture of dichloropentafluoropropane, commercially known as HCFC-225 or AK-225, was widely adopted as a replacement for CFC-113. wikipedia.orghaz-map.com This mixture, containing both HCFC-225ca and its isomer 1,3-dichloro-1,1,2,2,3-pentafluoropropane (B8469) (HCFC-225cb), proved effective as a cleaning agent in high-stakes industries like aerospace and electronics. wikipedia.org

Its favorable properties, such as being nonflammable, having low surface tension, and good material compatibility, made it suitable for degreasing and cleaning sensitive components without causing damage. nih.govnoaa.gov Notably, it was used by NASA and the United States Department of Defense for cleaning critical oxygen breathing systems and large-scale propulsion oxygen systems, applications that demand the highest level of purity and reliability. wikipedia.org

| Property | HCFC-225ca | HCFC-225cb | Relevance to Precision Cleaning |

|---|---|---|---|

| Chemical Formula | C₃HCl₂F₅ | C₃HCl₂F₅ | Identifies the molecules as isomers. |

| Boiling Point | 51.1°C | 56.2°C | Allows for controlled evaporation and recovery. |

| Flammability | Nonflammable | Nonflammable | Critical for safety in industrial environments. noaa.gov |

| Ozone Depletion Potential (ODP) | ~0.025 | ~0.033 | Lower than CFC-113 (~0.8), but not zero. wikipedia.org |

| Primary Use | Component of AK-225 solvent blend | Used for degreasing, defluxing, and particle removal. wikipedia.org |

Although HCFC-225ca was an effective transitional solvent, it is still classified as an ozone-depleting substance. Under the terms of the Montreal Protocol, HCFCs have been subject to a phase-out, which has driven extensive research into developing more environmentally sustainable solvent systems. wikipedia.org Therefore, current research does not focus on employing HCFC-225ca in new sustainable systems, but rather on finding its replacement.

The research into next-generation solvents has focused on fluorinated compounds with zero ODP and very low GWP. This includes hydrofluoroolefins (the same class of compounds for which HCFC-225ca is a precursor) and hydrofluoroethers (HFEs). These newer compounds are designed to offer similar cleaning performance to HCFCs while having a significantly lower environmental impact, thus representing a more sustainable long-term solution for precision cleaning applications.

Advanced Materials Research and Surface Modification Applications

The use of fluorinated compounds is a cornerstone of advanced materials science, particularly for creating surfaces with unique properties like hydrophobicity, oleophobicity (oil repellency), and chemical resistance. This process, known as surface modification or fluorination, can permanently alter the surface layer of a material.

While fluorination is a critical technique in materials research, specific documented applications using this compound as the direct agent for surface modification are not prominent in the scientific literature. Research in this area often employs other fluorinating sources, such as elemental fluorine gas (F₂) or plasma polymerization of fluorinated monomers, to modify the surfaces of polymers like polytetrafluoroethylene (PTFE) or polylactic acid (PLA). semanticscholar.orgrsc.org These processes introduce C-F bonds onto the material's surface, which imparts the desired low-energy characteristics. Although HCFC-225ca contains the necessary fluorine atoms, its primary documented utility remains in its role as a solvent and a synthetic building block rather than as a direct surface modification agent.

Application in Functional Fluorinated Polymers and Oligomers (e.g., F-POSS)

In the realm of advanced materials, this compound is notably utilized in the synthesis and processing of functional fluorinated polyhedral oligomeric silsesquioxanes (F-POSS). F-POSS are nanostructured chemicals with a silicon-oxygen core and peripherally attached fluorinated organic groups. These compounds are of significant interest due to their exceptionally low surface energy, thermal stability, and unique molecular architecture.

Research has shown that this compound is a component of solvent systems used to dissolve and cast F-POSS materials. For instance, it is a constituent of the solvent mixture Asahiklin-255, which has been employed to create thin films of F-POSS compounds. The process of spin-casting solutions of F-POSS dissolved in this solvent mixture onto substrates like silicon wafers allows for the formation of uniform, functional coatings.

The synthesis of F-POSS can be a multi-step process. One method involves the cage-opening of a fully condensed F-POSS molecule, such as octakis(1H,1H,2H,2H-heptadecafluorodecyl) POSS, to create reactive sites. These sites can then be functionalized to introduce different organic groups to the POSS cage, altering its physical and chemical properties. The solubility of the resulting functionalized F-POSS in specific solvents, including fluorinated ones, is crucial for their application. The introduction of non-fluorinated segments to the F-POSS structure can dramatically change its solubility, expanding the range of compatible solvents beyond just fluorinated options to include non-fluorinated solvents like diethyl ether and chloroform.

Table 1: Properties of Functionalized F-POSS

| F-POSS Derivative | Key Feature | Notable Property |

|---|---|---|

| Octakis(1H,1H,2H,2H-heptadecafluorodecyl) POSS | Periphery of long-chain fluorinated alkyl groups | Possesses one of the lowest surface energy values for a crystalline solid |

| Dioctyl Silyl F-POSS | Addition of non-fluorinated hydrocarbon chains | Expanded solubility in non-fluorinated solvents |

Engineering Surface Hydrophobicity and Oleophobicity utilizing Fluorinated Propane (B168953) Derivatives

The engineering of surfaces with extreme water and oil repellency (superhydrophobicity and oleophobicity, respectively) is a significant area of materials science research. Fluorinated compounds are central to achieving these properties due to the low surface energy of C-F bonds.

The role of this compound in this context is primarily as a vehicle for the deposition of active superhydrophobic and oleophobic agents like F-POSS. By dissolving F-POSS materials, this fluorinated propane derivative enables their application onto various substrates to create surfaces that repel both water and oils.

Films of F-POSS compounds, when cast from a solution containing this compound, can produce surfaces with water contact angles exceeding 150°, a key indicator of superhydrophobicity. These surfaces also exhibit oleophobicity, meaning they repel oils. The ability to create such surfaces is highly dependent on the successful and uniform deposition of the F-POSS material, a task facilitated by the use of appropriate solvents.

The research into functionalized F-POSS has led to the development of materials that can be incorporated into polymer matrices or cast directly onto surfaces to impart these desirable non-wetting characteristics. The choice of solvent is critical in these application methods to ensure proper dispersion and film formation.

Table 2: Surface Properties Engineered with F-POSS

| Surface Property | Description | Mechanism of Action |

|---|---|---|